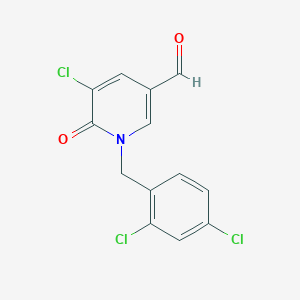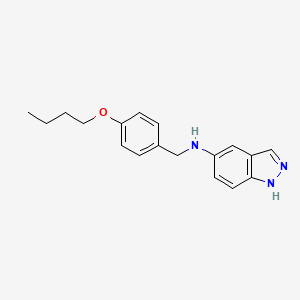
(R)-4-Méthyl-2-(hydroxyméthyl)morpholine
Vue d'ensemble
Description
(R)-4-Methyl-2-(hydroxymethyl)morpholine is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-4-Methyl-2-(hydroxymethyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-Methyl-2-(hydroxymethyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de molécules biologiquement actives
Le cycle morpholine est un motif courant dans les molécules biologiquement actives en raison de sa similitude structurelle avec les caractéristiques chimiques des bioamines naturelles. Le composé en question peut être utilisé pour synthétiser diverses morpholines biologiquement actives, y compris celles ayant un potentiel pharmaceutique .
Développement d'oligonucléotides antisens
Les oligomères de morpholine, tels que les phosphorodiamidates de morpholine (PMO), sont cruciaux en thérapie génique. (R)-4-Méthyl-2-(hydroxyméthyl)morpholine peut servir de précurseur pour la synthèse de monomères de morpholine modifiés, qui sont les blocs de construction des PMO utilisés pour réguler l'expression génique .
Création de dérivés de morpholine pour l'inhibition de mTOR
Des dérivés de morpholine ont été synthétisés et étudiés pour leur capacité à inhiber mTOR, une protéine kinase impliquée dans la croissance et la prolifération cellulaires. Le composé peut être utilisé pour créer des substitutions de morpholine qui améliorent l'efficacité des inhibiteurs de mTOR .
Synthèse stéréosélective
La synthèse stéréosélective des morpholines est importante pour créer des composés ayant des activités optiques spécifiques. This compound, en raison de sa nature chirale, est précieuse pour la synthèse de morpholines énantiomériquement pures, qui sont importantes dans le développement de médicaments ayant des activités biologiques ciblées .
Applications de la synthèse en phase solide
Ce composé peut être utilisé dans des méthodes de synthèse en phase solide pour créer divers dérivés de morpholine. Ces techniques sont avantageuses pour la synthèse à haut débit de bibliothèques de composés pour la découverte de médicaments .
Étiquetage dans les études de métabolisme des médicaments
This compound peut être utilisé pour synthétiser des dérivés de morpholine marqués au carbone-14. Ces composés marqués sont essentiels dans les études précliniques in vitro et in vivo de métabolisme des médicaments pour suivre la distribution et la dégradation des médicaments .
Mécanisme D'action
Target of Action
The primary targets of ®-4-Methyl-2-(hydroxymethyl)morpholine are RNA targets. This compound is used in the synthesis of modified morpholino monomers, which are crucial in the development of oligonucleotide therapies . These therapies work by interacting selectively with the RNA target, blocking the transfer of genetic information and, in turn, the production of degenerate proteins .
Mode of Action
®-4-Methyl-2-(hydroxymethyl)morpholine interacts with its RNA targets through the process of condensation under Lewis acid conditions . This interaction results in the synthesis of modified morpholino monomers, which are then used in the creation of oligonucleotide therapies .
Biochemical Pathways
The biochemical pathways affected by ®-4-Methyl-2-(hydroxymethyl)morpholine are primarily those involved in gene expression. The compound plays a crucial role in the synthesis of morpholino monomers, which are key components of oligonucleotide therapies . These therapies regulate gene expression by interacting selectively with the RNA target, thereby blocking the transfer of genetic information .
Pharmacokinetics
These properties would impact the bioavailability of the compound and, consequently, the effectiveness of the resulting oligonucleotide therapies .
Result of Action
The primary result of the action of ®-4-Methyl-2-(hydroxymethyl)morpholine is the synthesis of modified morpholino monomers. These monomers are then used in the creation of oligonucleotide therapies, which have been shown to be effective in the treatment of diseases involved in gene expression . For example, two such therapies have been approved for the treatment of Duchenne muscular dystrophy .
Action Environment
The action of ®-4-Methyl-2-(hydroxymethyl)morpholine is influenced by various environmental factors. For instance, the condensation process under Lewis acid conditions, which is crucial to the compound’s interaction with its RNA targets, would be affected by factors such as temperature, pH, and the presence of other compounds . These factors could influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
[(2R)-4-methylmorpholin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7-2-3-9-6(4-7)5-8/h6,8H,2-5H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTADGNSGCICTA-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCO[C@H](C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297275 | |
| Record name | (2R)-4-Methyl-2-morpholinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159598-35-2 | |
| Record name | (2R)-4-Methyl-2-morpholinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159598-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-4-Methyl-2-morpholinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
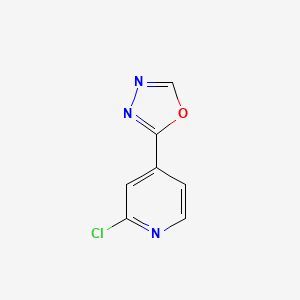

![3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B1460834.png)
![Methyl 3-amino-5-bromo-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1460835.png)

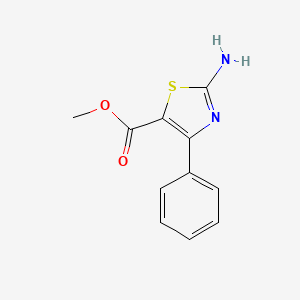
![Methyl 2-(6-chloro-8-iodoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1460838.png)
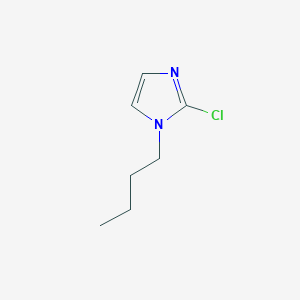
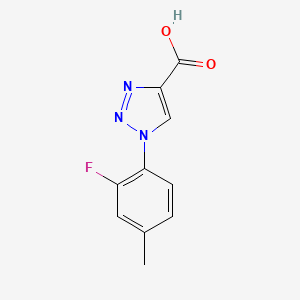
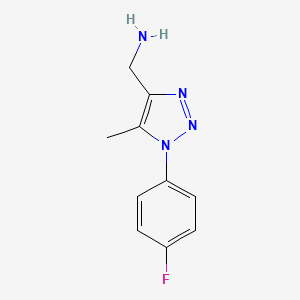

![Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1460846.png)
